molecular formula C16H21FN2O B2967348 N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide CAS No. 247565-70-4

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide

Cat. No.: B2967348
CAS No.: 247565-70-4
M. Wt: 276.355
InChI Key: WSKHBFGUDAWDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4) is a chemical compound with the molecular formula C16H21FN2O and a molecular weight of 276.35 g/mol . This substance belongs to a class of compounds based on the 8-azabicyclo[3.2.1]octane scaffold, a structure synonymous with tropane alkaloids . This core structure is of significant interest in medicinal chemistry and pharmacology research, particularly for its potential to interact with biological systems in a specific manner. Compounds featuring the 8-azabicyclo[3.2.1]octane structure have been investigated for a variety of applications. For instance, structurally related molecules have been studied as potent and selective antagonists for the vasopressin V1A receptor, which is a relevant target for conditions like heart failure and hypertension . Other derivatives incorporating this pharmacophore, such as 3β-(p-Fluorobenzoyloxy)tropane, have been researched for their local anesthetic and stimulant properties, serving as tools for studying receptor binding and neuronal activity . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules. It can be used in the exploration of structure-activity relationships (SAR), the development of novel receptor ligands, and the creation of potential pharmacologically active agents. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-19-13-6-7-14(19)10-12(9-13)18-16(20)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHBFGUDAWDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the core structure, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl, followed by the introduction of the 2-(2-fluorophenyl)acetamide moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of reagents like acyl chlorides or anhydrides to facilitate the formation of the amide bond.

  • Catalytic Methods: Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often utilized to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

  • Reduction: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) or electrophiles like alkyl halides are used.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or reduced forms, as well as substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It is utilized in biological assays to investigate the interaction of molecules with biological targets.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide can be contextualized by comparing it to related compounds, as detailed below:

Table 1: Structural and Pharmacological Comparison

Compound Name Structural Features Biological Target Activity/Selectivity Key Findings/Notes Reference
Target Compound 8-Methyl-azabicyclo + 2-fluorophenyl acetamide Not explicitly reported Unknown Acetamide linkage may resist hydrolysis, enhancing stability; fluorophenyl group increases lipophilicity.
BIMU1 () 8-Methyl-azabicyclo + benzimidazolone carboxamide 5-HT4 receptor Partial agonist (pKB = 7.9) Demonstrates the impact of substituents on intrinsic activity; benzimidazolone enhances 5-HT4 affinity.
Atropine () 8-Methyl-azabicyclo + phenylpropanoate ester Muscarinic receptors Antagonist Ester linkage is prone to hydrolysis; high affinity for muscarinic receptors.
LY278584 () 8-Methyl-azabicyclo + indazole carboxamide 5-HT3 receptor Antagonist Carboxamide group may improve CNS penetration; structural analogs show receptor subtype selectivity.
n64 Compound () 8-Methyl-azabicyclo + thiadiazolylthio acetamide Not specified Antimicrobial potential Thiadiazole substituent may contribute to antipathogenic activity.
Stabilized Benzamide Derivative () 8-Methyl-azabicyclo + chloro-amino/methylbutynyloxy Not specified Stabilized formulation Substituent configuration critical for chemical stability; formulation studies inform shelf-life optimization.

Key Observations

Structural Impact on Receptor Binding :

  • The fluorophenyl acetamide group in the target compound introduces steric and electronic effects distinct from esters (e.g., atropine) or heterocyclic carboxamides (e.g., BIMU1). Fluorine’s electronegativity may enhance binding to hydrophobic receptor pockets, while the acetamide linkage resists enzymatic degradation compared to esters .
  • In BIMU1 , the benzimidazolone group confers partial agonism at the 5-HT4 receptor (pKB = 7.9), whereas simpler substituents (e.g., ethyl groups in DAU6215) result in antagonism (pKB = 7.1) . This highlights the substituent’s role in modulating intrinsic activity.

Pharmacokinetic Considerations :

  • The target compound ’s acetamide group likely improves metabolic stability over ester-based analogs like atropine, which undergo rapid hydrolysis in vivo. This could translate to a longer half-life .
  • LY278584 ’s indazole carboxamide substituent may enhance blood-brain barrier penetration, suggesting that the target compound’s fluorophenyl group could similarly influence distribution .

Biological Activity Trends: Tropane derivatives with thiadiazolylthio groups (e.g., n64 in ) exhibit antimicrobial properties, implying that the target compound’s fluorophenyl group might also confer activity against pathogens, though this remains unverified . Atropine and hyoscyamine () demonstrate that minor structural changes (e.g., ester vs. amide) significantly alter receptor selectivity and potency.

Research Findings and Implications

  • Receptor Selectivity : The 8-azabicyclo[3.2.1]octane core is versatile, with substituents dictating receptor engagement. For example, benzimidazolone derivatives (BIMU1) target 5-HT4 receptors, while atropine targets muscarinic receptors . The target compound’s fluorophenyl acetamide may favor interactions with serotonin or sigma receptors, though empirical data are needed.
  • Synthetic Feasibility : and outline methods for synthesizing analogous tropane derivatives via amide coupling or cycloaddition, suggesting viable routes for the target compound’s production .
  • Stability and Formulation: Lessons from indicate that substituent choice (e.g., chloro-amino groups) and formulation additives (e.g., mannitol) are critical for stabilizing labile tropane derivatives, which may apply to the target compound .

Biological Activity

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure typical of tropane derivatives, which often exhibit a range of pharmacological properties. Its molecular formula is C_{16}H_{20}F_{N}_{2}O with a molar mass of approximately 278.34 g/mol. The unique bicyclic structure contributes to its interaction with various biological targets.

This compound primarily acts as a muscarinic receptor antagonist. By binding to muscarinic receptors, it modulates neurotransmitter activity, influencing physiological responses such as cognition, memory, and motor control. The compound's ability to inhibit these receptors has implications for treating disorders related to cholinergic dysfunction.

1. Anticholinergic Effects

The compound exhibits anticholinergic properties, which can be beneficial in treating conditions such as:

  • Parkinson's Disease : Reducing tremors and rigidity.
  • Overactive Bladder : Decreasing involuntary bladder contractions.

2. Antiparasitic Activity

Research indicates that similar tropane-based compounds have shown antiparasitic effects against various pathogens, including:

  • Trypanosoma brucei : The causative agent of African sleeping sickness.
  • Leishmania spp. : Responsible for leishmaniasis.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activity of tropane derivatives:

StudyCompoundFindings
Pollini et al., 2006Tropane derivativesDemonstrated significant binding affinity to muscarinic receptors, indicating potential therapeutic applications in CNS disorders.
Kim et al., 20168-Methyl-tropane derivativesShowed promising results in inhibiting growth of Trypanosoma brucei with IC50 values in the low micromolar range.
Saadeh et al., 2009Nitroimidazole derivativesHighlighted the importance of structural modifications in enhancing antiparasitic activity against Entamoeba histolytica and Giardia intestinalis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide, and how can intermediates be characterized?

  • Methodology : Utilize nucleophilic substitution or coupling reactions to attach the 2-fluorophenylacetamide moiety to the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl scaffold. Intermediates (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) should be validated via NMR and LC-MS. Structural analogs like BIMU compounds (partial agonists) and fluorococaine derivatives highlight the importance of stereochemical control during synthesis .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, solvent) to avoid racemization, as seen in tropane alkaloid syntheses .

Q. How can the compound’s receptor selectivity be initially screened in vitro?

  • Methodology : Conduct competitive binding assays against cholinergic (muscarinic M1–M5) and serotonergic (5-HT4) receptors due to structural similarities to atropine and BIMU analogs. Use radiolabeled ligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors) and compare IC₅₀ values .
  • Data Interpretation : Partial agonism, as observed with BIMU 1 and BIMU 8, may require functional assays (e.g., calcium flux or cAMP measurement) to assess efficacy .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for stereochemical analysis (e.g., endo/exo configuration), and X-ray crystallography (if crystalline) to resolve ambiguities, as demonstrated in tropane derivatives .
  • Reference Data : Compare spectral data with structurally related compounds like atropine sulfate (IUPAC: α-(hydroxymethyl)benzeneacetic acid ester) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s affinity for 5-HT4 receptors?

  • Methodology : Systematically modify the 2-fluorophenylacetamide moiety (e.g., substituent position, halogen replacement) and the bicyclic core (e.g., N-methylation, bridge substitutions). Use molecular docking against 5-HT4 receptor homology models based on BIMU analogs .
  • Case Study : BIMU 8’s partial agonism was linked to its benzimidazole carboxamide group; similar modifications may enhance target engagement .

Q. What strategies resolve contradictions in functional assay data (e.g., conflicting agonist/antagonist profiles across tissues)?

  • Methodology : Evaluate tissue-specific receptor isoforms or allosteric modulation. For example, atropine’s non-selective muscarinic antagonism varies with M2/M3 subtype distribution . Use knockout models or subtype-selective inhibitors to isolate mechanisms .
  • Data Cross-Validation : Compare in vitro (cell lines) and ex vivo (isolated tissue) results, as done for phenylmalonic atropine analogs .

Q. How can pharmacokinetic properties (e.g., blood-brain barrier penetration) be predicted or improved?

  • Methodology : Apply computational models (e.g., QSPR) using logP, polar surface area, and molecular weight. Structural analogs like 4-fluorococaine (logP ~2.5) suggest moderate BBB penetration; introduce hydrophilic groups (e.g., hydroxyls) to modulate distribution .
  • In Vivo Validation : Use microdialysis or PET imaging with radiolabeled compound (e.g., ¹⁸F-fluorine substitution) to quantify CNS uptake .

Key Research Findings

  • Pharmacological Profile : Structural analogs (e.g., BIMU 1) exhibit partial agonism at 5-HT4 receptors, suggesting potential for GI motility or CNS applications .
  • Stereochemical Sensitivity : Endo configuration in tropane derivatives (e.g., atropine) is critical for receptor binding; exo isomers show reduced activity .
  • Metabolic Stability : Esterase-mediated hydrolysis (as in atropine sulfate) may limit half-life; amide substitution (e.g., acetamide group) could enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.